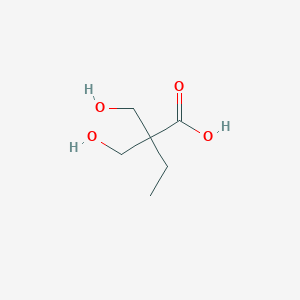

2,2-Bis(hydroxymethyl)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-bis(hydroxymethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-2-6(3-7,4-8)5(9)10/h7-8H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYDLYGCSIHCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064939 | |

| Record name | Butanoic acid, 2,2-bis(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10097-02-6 | |

| Record name | 2,2-Bis(hydroxymethyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10097-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(hydroxymethyl)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2,2-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2,2-bis(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(hydroxymethyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanoic acid, 2,2-bis(hydroxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-BIS(HYDROXYMETHYL)BUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42UJ0Z625V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Bis(hydroxymethyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-Bis(hydroxymethyl)butanoic acid (DMBA), a versatile building block in various chemical industries. This document details the core chemical reactions, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as Dimethylolbutanoic acid (DMBA), is a C6 carboxylic acid featuring two primary hydroxyl groups. This trifunctional molecule is of significant interest in the synthesis of polymers, particularly waterborne polyurethanes, polyesters, and epoxy resins, where it acts as a hydrophilic modifier and chain extender. Its unique structure also makes it a valuable intermediate in the development of pharmaceuticals and other fine chemicals.

Core Synthesis Pathway: From n-Butyraldehyde and Formaldehyde

The most prevalent industrial synthesis of DMBA involves a two-step process commencing with the base-catalyzed aldol condensation of n-butyraldehyde and formaldehyde, followed by the oxidation of the resulting intermediate aldehyde.

Step 1: Aldol Condensation to form 2,2-Bis(hydroxymethyl)butanal

The initial step is a double hydroxymethylation of n-butyraldehyde at the alpha-carbon position using formaldehyde in the presence of a base catalyst.

Reaction: n-Butyraldehyde + 2 Formaldehyde → 2,2-Bis(hydroxymethyl)butanal

The reaction mechanism proceeds through the formation of an enolate from n-butyraldehyde, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process is repeated to add a second hydroxymethyl group.

Step 2: Oxidation to this compound

The intermediate aldehyde, 2,2-Bis(hydroxymethyl)butanal, is then oxidized to the corresponding carboxylic acid to yield the final product, DMBA.

Reaction: 2,2-Bis(hydroxymethyl)butanal + [O] → this compound

Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice.

Experimental Protocols

The following protocols are derived from established patent literature, providing a basis for laboratory synthesis.

Protocol 1: Synthesis from n-Butyraldehyde and Formaldehyde

This protocol is based on the methodologies described in patents CN103524331A and US6072082A.

Materials:

-

n-Butyraldehyde

-

Formaldehyde (37% aqueous solution)

-

Trimethylamine or Sodium Hydroxide (as catalyst)

-

Formic Acid (for neutralization)

-

Hydrogen Peroxide (30% aqueous solution)

-

Appropriate organic solvents for extraction and recrystallization (e.g., methylene chloride, tetrahydrofuran, ether, methyl tertiary butyl ether, ethyl acetate, ethanol)

Procedure:

Step 1: Synthesis of 2,2-Bis(hydroxymethyl)butanal

-

To a reaction vessel, add formaldehyde solution and the base catalyst (e.g., trimethylamine).

-

With stirring, add n-butyraldehyde dropwise to the formaldehyde solution. The molar ratio of formaldehyde to n-butyraldehyde should be in the range of 2:1 to 2.5:1.[1]

-

Maintain the reaction temperature between 20-60°C for 6-12 hours.[1]

-

After the reaction is complete, neutralize the mixture to a pH of 7 with formic acid.[1]

-

Remove unreacted formaldehyde and n-butyraldehyde via vacuum distillation.[1]

Step 2: Oxidation to this compound

-

Heat the residue from the previous step to 50°C.

-

Carefully add hydrogen peroxide (30% solution) dropwise, maintaining the temperature between 50-80°C. The molar ratio of hydrogen peroxide to the initial amount of n-butyraldehyde should be approximately 1:1 to 1.2:1.[1]

-

After the addition is complete, continue the reaction at 60-80°C for a designated period to ensure complete oxidation.[1]

-

Concentrate the aqueous solution by distillation. Water can be added and the concentration step repeated to remove volatile impurities.[1]

-

After concentration, add a suitable diluting agent to induce crystallization of the crude product.[1]

-

Isolate the crude DMBA by filtration or centrifugation.[1]

Purification:

-

The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and ethyl acetate.[1]

-

Dissolve the crude product in the hot recrystallization solvent, allow it to cool slowly to form crystals, and then isolate the purified DMBA by filtration.

-

Dry the final product under vacuum.

Protocol 2: Alternative Synthesis from Methyl Butyrate and Formaldehyde

This alternative pathway, detailed in patent CN103304404A, avoids the direct use of n-butyraldehyde and claims a higher yield.

Materials:

-

Methyl Butyrate

-

Formaldehyde

-

Organic Amine Base (as catalyst)

-

Acid for hydrolysis (e.g., Acetic Acid)

-

Methyl Isobutyl Ketone (MIBK)

-

Water or 95% Ethanol (for recrystallization)

Procedure:

-

React methyl butyrate with formaldehyde in the presence of an organic amine base as a catalyst to form β,β-bis(hydroxymethyl) methyl butyrate.

-

Remove unreacted formaldehyde and the catalyst by atmospheric distillation.

-

Hydrolyze the resulting ester under acidic conditions (e.g., by adding acetic acid to pH 5) at reflux (around 85°C) for approximately 3 hours.[2]

-

After hydrolysis, add MIBK and remove methanol and water by distillation.[2]

-

Cool the mixture to induce crystallization of the crude product.

-

Isolate the crude DMBA by suction filtration.[2]

-

Purify the crude product by recrystallization from water or 95% ethanol to obtain the final product.[2]

Quantitative Data

The following table summarizes the reported yields for the synthesis of DMBA.

| Synthesis Pathway | Starting Materials | Reported Yield | Reference |

| Aldol Condensation & Oxidation | n-Butyraldehyde, Formaldehyde | 55 mol% | [3] |

| Ester Condensation & Hydrolysis | Methyl Butyrate, Formaldehyde | 81.8% | [2] |

Visualizing the Synthesis Pathway

The following diagrams illustrate the core synthesis pathway and the alternative route for producing this compound.

Caption: Core synthesis pathway of DMBA.

Caption: Alternative synthesis route for DMBA.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The presented protocols, based on patented industrial methods, offer two viable routes to this important chemical intermediate. For researchers and drug development professionals, these pathways serve as a solid foundation for laboratory-scale synthesis and further process optimization. It is recommended that all safety precautions be strictly followed when handling the chemical reagents involved.

References

- 1. CN103524331A - Preparation method of 2,2-dimethylolbutanoicacid - Google Patents [patents.google.com]

- 2. CN103304404A - Preparation method of 2,2-bis(hydroxymethyl) butyrate - Google Patents [patents.google.com]

- 3. US6072082A - Process for producing 2,2'-Bis(hydroxymethyl) alkanoic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,2-Bis(hydroxymethyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(hydroxymethyl)butanoic acid (DMBA), a trifunctional molecule featuring two primary hydroxyl groups and a carboxylic acid group, is a versatile building block in polymer chemistry. Its unique structure imparts hydrophilicity and provides sites for crosslinking, making it a valuable monomer in the synthesis of water-soluble polyurethanes, polyesters, and epoxy resins.[1] These polymers find applications in coatings, adhesives, and biomedical materials.[1][2] In the context of drug development, derivatives of butanoic acid are being explored for various therapeutic applications, including roles as anticoagulants, antimicrobial agents, and in drug delivery systems.[3] A thorough understanding of the physicochemical properties of DMBA is therefore crucial for its effective utilization in these fields.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. This data is essential for predicting its behavior in various chemical and biological systems, aiding in formulation development, and ensuring its optimal use in synthesis and other applications.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 148.16 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid or powder | --INVALID-LINK-- |

| Melting Point | 109-112 °C | --INVALID-LINK-- |

| Density | 1.263 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Boiling Point | 360.0 ± 32.0 °C (Predicted) | --INVALID-LINK-- |

| Flash Point | 185.7 °C | --INVALID-LINK-- |

Solubility and Partition Coefficient

| Property | Value | Reference |

| Water Solubility | 487 g/L at 20 °C | --INVALID-LINK-- |

| Acetone Solubility | 18 wt. % at 40 °C | --INVALID-LINK-- |

| LogP | -0.68 at 20 °C | --INVALID-LINK-- |

Acidity

| Property | Value | Reference |

| pKa | 4.16 ± 0.15 (Predicted) | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.[2]

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can form.

Procedure:

-

Approximately 25 mg of this compound is placed in a small test tube.

-

0.75 mL of the solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, acetone) is added in small portions.[4][5]

-

The test tube is vigorously shaken after each addition.[4][5]

-

The compound is classified as soluble if it completely dissolves. If any solid remains, it is considered insoluble. For liquid solutes and solvents, miscibility is observed.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[6]

Procedure:

-

A standard solution of this compound (e.g., 0.1 M) is prepared in water.

-

A calibrated pH meter is used to monitor the pH of the solution.

-

A standard solution of a strong base (e.g., 0.1 M NaOH) is gradually added to the acidic solution from a burette.[7]

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is identified as the point of steepest inflection on the curve.

-

The pKa is determined from the pH at the half-equivalence point.[8]

Visualizations

Synthesis of this compound

The following diagram illustrates a typical synthesis pathway for this compound, which involves the reaction of an appropriate starting material with formaldehyde followed by oxidation.

References

- 1. 2,2-Bis(hydroxymethyl)butyric acid | 10097-02-6 [chemicalbook.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. web.williams.edu [web.williams.edu]

An In-depth Technical Guide to 2,2-Bis(hydroxymethyl)butyric acid (CAS Number: 10097-02-6)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Bis(hydroxymethyl)butyric acid, also known by its acronym DMBA, is a versatile organic compound with the CAS number 10097-02-6. Its unique trifunctional structure, containing two primary hydroxyl groups and a carboxylic acid group, makes it a valuable building block in polymer chemistry. This guide provides a comprehensive overview of its properties, primary applications, and synthesis, with a focus on its role in the development of waterborne polyurethane dispersions.

Chemical and Physical Properties

2,2-Bis(hydroxymethyl)butyric acid is a white crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₄ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Melting Point | 109-112 °C | [1] |

| Boiling Point | 360 °C at 760 mmHg | [1] |

| Density | 1.263 g/cm³ | [1] |

| Water Solubility | 487 g/L at 20 °C | [1] |

| Solubility in Acetone | 18 wt. % at 40 °C | [1] |

| pKa | 4.16 ± 0.15 | [1] |

| Appearance | White crystals or crystalline powder | [1][2] |

| Synonyms | 2,2-Dimethylolbutanoic acid, DMBA | [1] |

Primary Uses and Applications

The principal application of 2,2-Bis(hydroxymethyl)butyric acid lies in the field of polymer chemistry, where it serves as a hydrophilic chain extender and crosslinking agent.[3][4] Its bifunctional hydroxyl groups and single carboxyl group allow for its incorporation into polymer backbones, imparting desirable properties to the final material.

Waterborne Polyurethane (PU) Systems: DMBA is extensively used in the synthesis of water-soluble polyurethane dispersions.[1][3] The carboxylic acid group, when neutralized with a base, forms a salt that acts as an internal emulsifier, enabling the polyurethane to be dispersed in water. This eliminates the need for volatile organic compounds (VOCs) as solvents, making it an environmentally friendly alternative to solvent-based polyurethanes.[4]

Polyester Resins and Epoxy Esters: It is also utilized as a crosslinking agent in the production of polyester resins and epoxy esters, contributing to the formation of robust and stable network structures.[3]

Coatings, Adhesives, and Leather Finishing: The resulting waterborne polymers find wide application in coatings, adhesives, and leather finishing agents due to their excellent film-forming properties, adhesion, and flexibility.[3][4]

Pharmaceutical Formulations: While its primary use is in polymer synthesis, 2,2-Bis(hydroxymethyl)butyric acid is also mentioned for use in pharmaceutical formulations, potentially as an excipient or in the synthesis of active pharmaceutical ingredients (APIs).[5] However, detailed public-domain information on its specific roles in drug development is limited.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of 2,2-Bis(hydroxymethyl)butyric acid are often proprietary and found in patent literature. Below are generalized procedures based on published patents.

1. Synthesis of 2,2-Bis(hydroxymethyl)butyric acid

This process typically involves the reaction of butyraldehyde with formaldehyde in the presence of a base, followed by oxidation.

-

Step 1: Aldol Condensation: Butyraldehyde is reacted with formaldehyde in an aqueous solution containing a basic catalyst (e.g., sodium hydroxide or triethylamine). This reaction forms 2,2-bis(hydroxymethyl)butyraldehyde.[6]

-

Step 2: Oxidation: The resulting 2,2-bis(hydroxymethyl)butyraldehyde is then oxidized to 2,2-Bis(hydroxymethyl)butyric acid. This can be achieved using an oxidizing agent such as hydrogen peroxide.[6]

-

Step 3: Purification: The product is then purified, which may involve neutralization with an acid to precipitate salts, followed by crystallization from a suitable solvent.[6]

2. Synthesis of a Waterborne Polyurethane Dispersion using DMBA

This protocol outlines the general steps for creating a water-based polyurethane dispersion.

-

Step 1: Prepolymer Synthesis: A diisocyanate (e.g., isophorone diisocyanate) is reacted with a polyol (e.g., polytetramethylene ether glycol) and 2,2-Bis(hydroxymethyl)butyric acid in a solvent such as acetone. This reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 75-85 °C) for several hours to form an NCO-terminated prepolymer.

-

Step 2: Neutralization: The prepolymer solution is cooled, and a neutralizing agent (e.g., triethylamine) is added to neutralize the carboxylic acid groups of the incorporated DMBA.

-

Step 3: Dispersion: The neutralized prepolymer solution is then dispersed in water with vigorous stirring. The acetone can be removed by distillation to yield an aqueous polyurethane dispersion.

-

Step 4: Chain Extension: A chain extender, typically a diamine (e.g., ethylenediamine), is added to the dispersion to react with the remaining NCO groups, thereby increasing the molecular weight of the polyurethane.

Visualizations

Workflow for the Synthesis of Waterborne Polyurethane using DMBA

Caption: A flowchart illustrating the key stages in the synthesis of a waterborne polyurethane dispersion using 2,2-Bis(hydroxymethyl)butyric acid as a hydrophilic chain extender.

Signaling Pathways and Biological Activity

Currently, there is no significant scientific literature available that describes the interaction of 2,2-Bis(hydroxymethyl)butyric acid with specific biological signaling pathways. Its primary applications are in materials science, and it is not typically studied for its pharmacological effects.

It is important to distinguish 2,2-Bis(hydroxymethyl)butyric acid (DMBA) from a similarly named compound, β-hydroxy-β-methylbutyrate (HMB) . HMB is a metabolite of the amino acid leucine and has been studied for its effects on muscle protein synthesis and its potential therapeutic uses in conditions associated with muscle wasting. The biological activities and mechanisms of action of HMB are distinct and should not be attributed to DMBA.

Conclusion

2,2-Bis(hydroxymethyl)butyric acid is a key component in the formulation of modern, environmentally friendly waterborne polymer systems. Its unique chemical structure allows for the creation of stable, high-performance polyurethanes and polyesters with a wide range of applications in coatings, adhesives, and other industries. While its role in materials science is well-established, its potential applications in the pharmaceutical field remain an area for further exploration. Researchers and developers can leverage the properties of this versatile molecule to create innovative and sustainable products.

References

- 1. CN103304404A - Preparation method of 2,2-bis(hydroxymethyl) butyrate - Google Patents [patents.google.com]

- 2. US6072082A - Process for producing 2,2'-Bis(hydroxymethyl) alkanoic acid - Google Patents [patents.google.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. 2,2-Bis(hydroxymethyl)butyric acid | 10097-02-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,2-Bis(hydroxymethyl)butyric acid 98 10097-02-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 2,2-Bis(hydroxymethyl)butanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-Bis(hydroxymethyl)butanoic acid (DMBA) in a range of common organic solvents. Understanding the solubility of DMBA, a versatile building block in the synthesis of dendrimers, hyperbranched polymers, and water-soluble polyurethanes, is critical for its application in pharmaceutical and materials science. This document compiles quantitative solubility data, details the experimental methodologies for its determination, and presents a visual workflow of the experimental process.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. For this compound, a molecule with both polar hydroxyl and carboxylic acid functional groups, its solubility is governed by the principle of "like dissolves like." Solvents with a higher polarity and the ability to form hydrogen bonds are generally more effective at dissolving DMBA. Temperature also plays a crucial role, with solubility typically increasing with a rise in temperature, indicating an endothermic dissolution process.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility of this compound in various organic solvents at different temperatures. This data has been compiled from peer-reviewed scientific literature.

Table 1: Mole Fraction Solubility (x) of this compound in Alcohols and Acetonitrile

| Temperature (K) | Methanol | Ethanol | n-Propanol | n-Butanol | Isobutanol | Acetonitrile |

| 283.15 | 0.2458 | 0.1685 | 0.1245 | 0.0988 | 0.0856 | 0.0467 |

| 288.15 | 0.2731 | 0.1873 | 0.1392 | 0.1112 | 0.0971 | 0.0538 |

| 293.15 | 0.3026 | 0.2079 | 0.1554 | 0.1248 | 0.1098 | 0.0619 |

| 298.15 | 0.3345 | 0.2305 | 0.1732 | 0.1400 | 0.1239 | 0.0712 |

| 303.15 | 0.3690 | 0.2552 | 0.1928 | 0.1568 | 0.1396 | 0.0817 |

| 308.15 | 0.4064 | 0.2823 | 0.2144 | 0.1755 | 0.1571 | 0.0936 |

| 313.15 | 0.4471 | 0.3119 | 0.2382 | 0.1963 | 0.1766 | 0.1071 |

| 318.15 | 0.4913 | 0.3444 | 0.2645 | 0.2193 | 0.1983 | 0.1224 |

| 323.15 | 0.5395 | 0.3801 | 0.2935 | 0.2449 | 0.2225 | 0.1398 |

Table 2: Mole Fraction Solubility (x) of this compound in Esters

| Temperature (K) | Methyl Acetate | Ethyl Acetate | n-Propyl Acetate | n-Butyl Acetate | Isopropyl Acetate | Isobutyl Acetate |

| 283.15 | 0.0389 | 0.0285 | 0.0221 | 0.0185 | 0.0243 | 0.0198 |

| 288.15 | 0.0456 | 0.0337 | 0.0263 | 0.0221 | 0.0289 | 0.0237 |

| 293.15 | 0.0534 | 0.0398 | 0.0313 | 0.0264 | 0.0344 | 0.0283 |

| 298.15 | 0.0625 | 0.0469 | 0.0371 | 0.0314 | 0.0409 | 0.0338 |

| 303.15 | 0.0730 | 0.0552 | 0.0439 | 0.0372 | 0.0485 | 0.0402 |

| 308.15 | 0.0851 | 0.0648 | 0.0518 | 0.0441 | 0.0574 | 0.0477 |

| 313.15 | 0.0991 | 0.0760 | 0.0610 | 0.0521 | 0.0678 | 0.0565 |

| 318.15 | 0.1152 | 0.0889 | 0.0717 | 0.0614 | 0.0800 | 0.0668 |

| 323.15 | 0.1337 | 0.1039 | 0.0841 | 0.0722 | 0.0942 | 0.0788 |

Table 3: Mole Fraction Solubility (x) of this compound in Other Organic Solvents

| Temperature (K) | Ethyl Acetate | Butyl Acetate | Methyl Isobutyl Ketone | Cyclopentyl Methyl Ether | Toluene | Gamma-Butyrolactone | 1,4-Dioxane |

| 298.15 | 0.0469 | 0.0314 | 0.0251 | 0.0058 | 0.0007 | 0.1023 | 0.1489 |

| 303.15 | 0.0552 | 0.0372 | 0.0302 | 0.0075 | 0.0010 | 0.1205 | 0.1712 |

| 308.15 | 0.0648 | 0.0441 | 0.0362 | 0.0096 | 0.0013 | 0.1411 | 0.1963 |

| 313.15 | 0.0760 | 0.0521 | 0.0433 | 0.0122 | 0.0018 | 0.1643 | 0.2245 |

| 318.15 | 0.0889 | 0.0614 | 0.0516 | 0.0154 | 0.0024 | 0.1905 | 0.2561 |

| 323.15 | 0.1039 | 0.0722 | 0.0614 | 0.0194 | 0.0032 | 0.2199 | 0.2914 |

| 328.15 | 0.1213 | 0.0848 | 0.0730 | 0.0243 | 0.0043 | 0.2530 | 0.3308 |

| 333.15 | 0.1415 | 0.1000 | 0.0866 | 0.0303 | 0.0058 | 0.2899 | 0.3747 |

| 338.15 | 0.1649 | 0.1171 | 0.1026 | 0.0378 | 0.0078 | 0.3313 | 0.4236 |

| 343.15 | 0.1921 | 0.1371 | 0.1213 | 0.0470 | 0.0105 | 0.3775 | 0.4780 |

| 348.15 | 0.2236 | 0.1604 | 0.1432 | 0.0583 | 0.0141 | 0.4291 | 0.5385 |

| 353.15 | 0.2599 | 0.1876 | 0.1687 | 0.0722 | 0.0188 | 0.4867 | 0.6056 |

Additional Solubility Data:

-

Acetone: The solubility of this compound in acetone is reported to be 18 wt. % at 40 °C (313.15 K).

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented in this guide was determined using the gravimetric method. This is a classical and highly accurate technique for measuring the solubility of a solid in a liquid. The following is a detailed protocol for this method.

1. Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (precision of ±0.1 mg)

-

Thermostatic water bath or heating/cooling system with temperature control (±0.1 K)

-

Jacketed glass vessel or flask

-

Magnetic stirrer and stir bar

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or vials

-

Drying oven

2. Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known mass of the organic solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The mixture is continuously agitated using a magnetic stirrer at a constant, desired temperature, controlled by the thermostatic bath.

-

The system is allowed to equilibrate for a sufficient period (typically several hours to a day) to ensure that the solution is saturated. Equilibrium is confirmed by taking measurements at different time intervals until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, the stirring is stopped, and the solid particles are allowed to settle.

-

A sample of the clear supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

-

The syringe is fitted with a filter to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

The withdrawn saturated solution is immediately transferred into a pre-weighed, clean, and dry weighing bottle.

-

The bottle containing the solution is weighed to determine the total mass of the saturated solution.

-

The solvent is then evaporated from the solution by placing the weighing bottle in a drying oven at a temperature below the decomposition point of this compound (typically 60-80 °C) until a constant weight is achieved. This ensures all the solvent has been removed.

-

The weighing bottle containing the dry solid residue (solute) is cooled to room temperature in a desiccator and then weighed.

-

3. Calculation of Mole Fraction Solubility: The mole fraction solubility (x) is calculated using the following formula:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

Where:

-

m_solute is the mass of the dissolved this compound (final mass of the weighing bottle minus the initial mass).

-

M_solute is the molar mass of this compound (148.16 g/mol ).

-

m_solvent is the mass of the solvent (total mass of the saturated solution minus the mass of the solute).

-

M_solvent is the molar mass of the respective organic solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in various synthetic applications. This guide provides essential quantitative data and a detailed experimental protocol to aid researchers and professionals in the fields of chemistry, materials science, and drug development. The provided data indicates that polar, protic solvents like methanol and ethanol are excellent solvents for DMBA, while its solubility is significantly lower in non-polar solvents like toluene. This information is crucial for reaction condition optimization, purification processes, and the formulation of DMBA-based materials.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,2-Bis(hydroxymethyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2-Bis(hydroxymethyl)butanoic acid. This compound serves as a valuable building block in various chemical syntheses, particularly in the development of dendrimers, hyperbranched polymers, and as a modifier in drug delivery systems. A thorough understanding of its spectral characteristics is crucial for its unambiguous identification, purity assessment, and for monitoring its incorporation into larger molecular architectures.

Molecular Structure and NMR Assignments

This compound possesses a unique structure with a quaternary carbon at the C2 position, substituted with a carboxyl group, an ethyl group, and two hydroxymethyl groups. This arrangement gives rise to a distinct set of signals in its NMR spectra.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data is based on spectral information available in scientific databases, with the solvent specified as acetone-d₆.

Table 1: ¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (C4) | ~0.85 | Triplet (t) | 3H | ~7.5 |

| -CH₂- (C3) | ~1.65 | Quartet (q) | 2H | ~7.5 |

| -CH₂OH (C5, C6) | ~3.70 | Singlet (s) | 4H | - |

| -OH (Hydroxymethyl) | Broad | Singlet (s) | 2H | - |

| -COOH (C1) | Very Broad | Singlet (s) | 1H | - |

Table 2: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C H₃ (C4) | ~8.0 |

| -C H₂- (C3) | ~24.0 |

| C 2 | ~55.0 |

| -C H₂OH (C5, C6) | ~65.0 |

| -C OOH (C1) | ~176.0 |

Experimental Protocols

The following provides a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated acetone (acetone-d₆). Ensure complete dissolution; gentle warming or vortexing can be applied if necessary.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the residual solvent peak of acetone-d₆ (δ ≈ 2.05 ppm for ¹H and δ ≈ 29.84, 206.26 ppm for ¹³C) or to the internal standard (TMS at δ = 0.00 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

Visualization of NMR Data Interpretation Workflow

The logical flow for interpreting the NMR spectra to confirm the structure of this compound is illustrated below.

An In-depth Technical Guide to the FTIR Analysis of 2,2-Bis(hydroxymethyl)butanoic Acid Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2,2-Bis(hydroxymethyl)butanoic acid (DMBA). DMBA is a versatile building block in various applications, including the synthesis of biocompatible and biodegradable polymers for drug delivery systems. A thorough understanding of its functional groups through FTIR analysis is crucial for quality control, reaction monitoring, and material characterization.

Introduction to FTIR Spectroscopy of DMBA

FTIR spectroscopy is a powerful analytical technique used to identify functional groups in molecules. When infrared radiation is passed through a sample of DMBA, its constituent chemical bonds absorb radiation at specific frequencies, causing them to vibrate. An FTIR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The DMBA molecule possesses two primary types of functional groups amenable to FTIR analysis:

-

Carboxylic Acid (-COOH): This group is characterized by a carbonyl (C=O) stretching vibration and a hydroxyl (O-H) stretching vibration. The O-H stretch in carboxylic acids is typically very broad due to strong hydrogen bonding.

-

Primary Alcohols (-CH₂OH): These groups also exhibit a characteristic O-H stretching vibration.

The resulting FTIR spectrum is a unique fingerprint of the DMBA molecule, allowing for its identification and the characterization of its key functional groups.

Quantitative Data Presentation

The following table summarizes the characteristic infrared absorption bands for this compound. The data is compiled from the ATR-IR spectrum available in the Wiley KnowItAll IR Spectral Library.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, very broad |

| ~3230 | O-H stretch | Alcohol | Strong, broad |

| ~2970, 2880 | C-H stretch | Alkyl (CH₃, CH₂) | Medium-Strong |

| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp |

| ~1460 | C-H bend | Alkyl (CH₂) | Medium |

| ~1270 | C-O stretch / O-H bend | Carboxylic Acid | Medium |

| ~1040 | C-O stretch | Primary Alcohol | Strong |

| ~940 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Broad, medium |

Interpretation of the FTIR Spectrum of DMBA

A typical FTIR spectrum of DMBA will display several key features corresponding to its functional groups:

-

O-H Stretching Region (3500-2500 cm⁻¹): This region is dominated by a very broad and intense absorption band, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[2][3][4] Superimposed on this broad band, a more defined, broad peak around 3230 cm⁻¹ can be attributed to the O-H stretching of the two primary alcohol groups.

-

C-H Stretching Region (3000-2800 cm⁻¹): Sharp to medium-intensity peaks in this region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and methylene groups of the molecule.

-

Carbonyl (C=O) Stretching Region (1760-1690 cm⁻¹): A strong and sharp absorption peak around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid.[2][4] The position of this peak can be influenced by the extent of hydrogen bonding.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the DMBA molecule. Key peaks include C-H bending vibrations (around 1460 cm⁻¹), the C-O stretching and O-H in-plane bending of the carboxylic acid (around 1270 cm⁻¹), and the strong C-O stretching of the primary alcohol groups (around 1040 cm⁻¹).[3][4] A broad band centered around 940 cm⁻¹ is characteristic of the out-of-plane O-H bend of the hydrogen-bonded carboxylic acid dimer.[4]

A comparative study has shown that the hydrogen bonding in DMBA involves both carboxyl-carboxyl and carboxyl-hydroxyl interactions, which influences the positions and shapes of the O-H and C=O absorption bands.[2]

Experimental Protocols

The following provides a detailed methodology for the analysis of a solid sample of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for solid samples as it requires minimal sample preparation.

4.1. Materials and Equipment

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound, solid powder

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

4.2. Experimental Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the computer are turned on and the software is initialized.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

ATR Crystal Cleaning:

-

Before collecting a background or sample spectrum, it is crucial to clean the ATR crystal surface.

-

Moisten a lint-free wipe with isopropanol or ethanol and gently wipe the crystal surface to remove any residues from previous measurements.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Collection:

-

With the clean and dry ATR crystal, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

The software will store this background and subtract it from the subsequent sample spectrum.

-

-

Sample Preparation and Loading:

-

Take a small amount of the solid this compound powder using a clean spatula.

-

Place the powder directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

-

Sample Spectrum Collection:

-

Lower the ATR press arm to apply consistent pressure on the solid sample. This ensures good contact between the sample and the ATR crystal, which is essential for a high-quality spectrum.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient.

-

The spectrum will be displayed as transmittance or absorbance versus wavenumber.

-

-

Data Analysis:

-

Use the software tools to label the peaks of interest.

-

Compare the obtained spectrum with a reference spectrum of DMBA if available, or interpret the characteristic absorption bands based on the data provided in Section 2.

-

-

Cleaning After Analysis:

-

Raise the press arm and carefully remove the bulk of the DMBA powder with a spatula or a dry, lint-free wipe.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe moistened with isopropanol or ethanol to remove any remaining sample residue.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow of the FTIR analysis and the key functional groups of this compound.

Caption: A flowchart of the experimental workflow for the FTIR analysis of DMBA.

Caption: Vibrational modes of the functional groups in DMBA.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide on the Thermal Decomposition Profile of 2,2-Bis(hydroxymethyl)butanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Bis(hydroxymethyl)butanoic acid, also known as Dimethylol Butanoic Acid (DMBA), is a versatile organic compound characterized by a carboxylic acid group and two primary hydroxyl groups attached to a quaternary carbon. This unique structure makes it a valuable building block in the synthesis of various polymers, including water-soluble polyurethanes and polyesters. Understanding the thermal stability and decomposition profile of DMBA is crucial for its application in materials science and drug development, particularly in processes involving elevated temperatures. This technical guide aims to provide a comprehensive overview of the expected thermal decomposition behavior of DMBA, including potential decomposition pathways and products.

Predicted Thermal Decomposition Profile

Based on the thermal analysis of structurally related compounds, such as 2,2-bis(hydroxymethyl)propionic acid (DMPA) and other polyol carboxylic acids, the thermal decomposition of DMBA is anticipated to occur in distinct stages. The decomposition is likely initiated by decarboxylation, followed by the degradation of the remaining polyol structure.

Table 1: Predicted Thermal Decomposition Data for this compound

| Parameter | Predicted Value/Range | Analytical Technique |

| Melting Point | 109-112 °C | Differential Scanning Calorimetry (DSC) |

| Onset of Decomposition | ~200 - 250 °C | Thermogravimetric Analysis (TGA) |

| Decomposition Stage 1 | ||

| Temperature Range | ~250 - 300 °C | TGA |

| Major Process | Decarboxylation of the carboxylic acid group | TGA-FTIR, Py-GC-MS |

| Predicted Weight Loss | ~30% (corresponding to loss of CO₂) | TGA |

| Gaseous Products | Carbon Dioxide (CO₂) | TGA-FTIR, Py-GC-MS |

| Decomposition Stage 2 | ||

| Temperature Range | ~300 - 450 °C | TGA |

| Major Process | Decomposition of the neopentyl glycol-like backbone | TGA-FTIR, Py-GC-MS |

| Predicted Weight Loss | Variable, leading to char formation | TGA |

| Gaseous Products | Water (H₂O), Carbon Monoxide (CO), Methane (CH₄), Ethene (C₂H₄), various aldehydes and smaller carboxylic acids | TGA-FTIR, Py-GC-MS |

| Final Residue at 600°C | Char | TGA |

Proposed Experimental Protocols

To experimentally determine the thermal decomposition profile of DMBA, the following methodologies are recommended:

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and quantify the mass loss of DMBA as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of finely ground DMBA into an alumina or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.

-

Record the mass loss as a function of temperature.

-

The first derivative of the TGA curve (DTG) should be plotted to identify the temperatures of maximum decomposition rates.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and identify other thermal transitions, such as glass transitions or solid-solid phase changes.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of DMBA into a hermetically sealed aluminum pan.

-

Place the pan in the DSC cell, using an empty sealed pan as a reference.

-

Heat the sample from ambient temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The melting point is determined from the peak of the endothermic event.

-

3.3. Evolved Gas Analysis (EGA) using TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the gaseous products evolved during the thermal decomposition of DMBA.

-

Instrumentation: A TGA instrument coupled to an FTIR spectrometer and a pyrolysis unit coupled to a GC-MS system.

-

Methodology (TGA-FTIR):

-

Perform a TGA experiment as described in section 3.1.

-

The evolved gases from the TGA furnace are continuously transferred to the gas cell of an FTIR spectrometer via a heated transfer line.

-

FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA run.

-

Identify the functional groups of the evolved gases by analyzing the characteristic absorption bands in the FTIR spectra.

-

-

Methodology (Py-GC-MS):

-

Place a small amount of DMBA (approximately 1 mg) into a pyrolysis sample holder.

-

The sample is rapidly heated to specific temperatures corresponding to the decomposition stages identified by TGA (e.g., 280 °C and 400 °C).

-

The pyrolysis products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Visualization of the Proposed Decomposition Pathway

The following diagram illustrates the hypothetical thermal decomposition pathway of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

While specific experimental data on the thermal decomposition of this compound is currently limited, this guide provides a robust theoretical framework for its expected behavior. The proposed multi-stage decomposition, initiated by decarboxylation, is a chemically sound hypothesis based on its molecular structure. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to empirically determine the thermal decomposition profile of DMBA. Such data will be invaluable for optimizing its use in high-temperature applications and for the development of novel materials with tailored thermal properties.

An In-depth Technical Guide on the Molecular Structure and Conformation of 7,12-Dimethylbenz[a]anthracene (DMBA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,12-Dimethylbenz[a]anthracene (DMBA) is a potent polycyclic aromatic hydrocarbon (PAH) and a widely studied carcinogen.[1][2] Its biological activity is intrinsically linked to its three-dimensional molecular structure and conformation, which dictates its metabolic activation and subsequent interaction with cellular macromolecules. This technical guide provides a comprehensive overview of the molecular architecture of DMBA, supported by quantitative data from X-ray crystallography, detailed experimental protocols, and visualizations of its metabolic activation pathway.

Molecular Structure and Conformation

The definitive molecular structure of DMBA has been elucidated through single-crystal X-ray diffraction studies. These studies reveal a non-planar molecule, significantly distorted from a purely aromatic, flat structure due to steric hindrance.

Steric Strain and Molecular Distortion

The primary source of steric strain in the DMBA molecule arises from the close proximity of the methyl group at position 12 and the hydrogen atom at position 1 in the "bay region" of the molecule.[3][4] This steric overcrowding forces the benzene ring out of the plane of the anthracene moiety. The molecule is highly distorted in the bay region as a result of this steric overcrowding between hydrogen atoms, with torsion angles of 18° and 22° observed in this area.[3]

Quantitative Structural Data

The precise bond lengths and angles of DMBA have been determined by refining X-ray diffraction data. The following tables summarize the key quantitative data on the molecular geometry of DMBA.

Table 1: Selected Bond Lengths of 7,12-Dimethylbenz[a]anthracene (DMBA)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C(1) | C(2) | 1.375 |

| C(2) | C(3) | 1.403 |

| C(3) | C(4) | 1.372 |

| C(4) | C(12b) | 1.428 |

| C(4a) | C(12b) | 1.413 |

| C(4a) | C(12a) | 1.428 |

| C(5) | C(6) | 1.362 |

| C(6) | C(6a) | 1.431 |

| C(6a) | C(7) | 1.401 |

| C(7) | C(7a) | 1.470 |

| C(7) | C(13) | 1.512 |

| C(7a) | C(8) | 1.410 |

| C(8) | C(9) | 1.365 |

| C(9) | C(10) | 1.411 |

| C(10) | C(11) | 1.364 |

| C(11) | C(12) | 1.401 |

| C(12) | C(12a) | 1.470 |

| C(12) | C(14) | 1.514 |

Data extracted from a representative crystallographic study. Values may vary slightly between different studies and refinement methods.

Table 2: Selected Bond Angles of 7,12-Dimethylbenz[a]anthracene (DMBA)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C(2) | C(1) | C(12a) | 121.2 |

| C(1) | C(2) | C(3) | 120.7 |

| C(2) | C(3) | C(4) | 120.2 |

| C(3) | C(4) | C(12b) | 121.4 |

| C(5) | C(4a) | C(12b) | 119.8 |

| C(4a) | C(5) | C(6) | 121.9 |

| C(5) | C(6) | C(6a) | 120.9 |

| C(6) | C(6a) | C(7) | 120.2 |

| C(6a) | C(7) | C(7a) | 118.7 |

| C(6a) | C(7) | C(13) | 120.8 |

| C(7a) | C(7) | C(13) | 120.5 |

| C(7) | C(7a) | C(8) | 120.1 |

| C(7a) | C(8) | C(9) | 121.5 |

| C(8) | C(9) | C(10) | 120.4 |

| C(9) | C(10) | C(11) | 120.0 |

| C(10) | C(11) | C(12) | 121.6 |

| C(11) | C(12) | C(12a) | 118.6 |

| C(11) | C(12) | C(14) | 120.7 |

| C(12a) | C(12) | C(14) | 120.7 |

| C(4a) | C(12a) | C(1) | 120.3 |

| C(4) | C(12b) | C(4a) | 118.2 |

| C(5) | C(12b) | C(4a) | 122.0 |

Data extracted from a representative crystallographic study. Values may vary slightly between different studies and refinement methods.

Experimental Protocols

The determination of the molecular structure of DMBA relies on single-crystal X-ray diffraction. The following is a generalized protocol for this experimental technique as applied to small organic molecules like DMBA.

Experimental Protocol: Single-Crystal X-ray Diffraction of DMBA

-

Crystal Growth:

-

High-purity DMBA is dissolved in a suitable solvent (e.g., a mixture of acetone and methanol).

-

Single crystals are grown by slow evaporation of the solvent at a constant temperature in a controlled environment.

-

A well-formed, single crystal of appropriate size (typically 0.1-0.5 mm in each dimension) is selected for data collection.

-

-

Crystal Mounting:

-

The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

The goniometer head allows for the precise orientation of the crystal in the X-ray beam.

-

-

Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

The crystal is cooled to a low temperature (e.g., 180 K) to reduce thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[3]

-

A series of X-ray diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern from a specific orientation of the crystal lattice.

-

-

Data Processing:

-

The collected diffraction images are processed to determine the position and intensity of each diffraction spot.

-

This information is used to determine the unit cell dimensions and space group of the crystal.

-

The intensities are corrected for various experimental factors (e.g., absorption, polarization) to obtain a set of structure factors.

-

-

Structure Solution and Refinement:

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

The model is refined using least-squares methods to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions and thermal parameters until the best fit is achieved.

-

Metabolic Activation of DMBA

The carcinogenicity of DMBA is not due to the molecule itself but rather to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts and leading to mutations. This metabolic pathway is a critical area of study in toxicology and drug development.

The primary pathway for DMBA activation involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes and microsomal epoxide hydrolase (mEH).

Caption: Metabolic activation pathway of DMBA.

As illustrated in the diagram, DMBA is first oxidized by CYP1A1 and CYP1B1 to form an epoxide. This epoxide is then hydrolyzed by mEH to a dihydrodiol, which is subsequently re-oxidized by CYP enzymes to form the highly reactive diol epoxide. This ultimate carcinogen can then covalently bind to DNA, forming adducts that can lead to mutations and the initiation of cancer.

Conclusion

A thorough understanding of the molecular structure and conformation of DMBA is paramount for researchers in the fields of toxicology, carcinogenesis, and drug development. The non-planar, strained conformation, driven by steric hindrance in the bay region, directly influences its metabolic activation to a potent DNA-binding species. The quantitative data and experimental protocols presented in this guide offer a foundational resource for further investigation into the mechanisms of DMBA-induced carcinogenesis and the development of potential inhibitory or therapeutic agents.

References

- 1. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]

- 2. Chemical bond angles and lengths | Research Starters | EBSCO Research [ebsco.com]

- 3. 7,12-Dimethylbenz[a]anthracene: refined structure, electron density distribution and endo-peroxide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

environmental impact of 2,2-Bis(hydroxymethyl)butanoic acid

An In-depth Technical Guide to the Environmental Impact of 2,2-Bis(hydroxymethyl)butanoic acid

This technical guide provides a comprehensive overview of the environmental impact of this compound (DMBA). Given the limited direct experimental data available for DMBA, this assessment primarily utilizes a read-across approach from its close structural analogue, 2,2-bis(hydroxymethyl)propionic acid (DMPA), for which extensive data is available through its ECHA REACH registration dossier. This approach is a scientifically sound and regulatory-accepted method for assessing the environmental fate and effects of data-poor substances.

This compound (DMBA) is a multifunctional organic compound characterized by a carboxylic acid group and two primary hydroxyl groups. It is utilized in the synthesis of polymers, particularly in the production of water-soluble polyurethane dispersions, polyester resins, and epoxy esters, where it acts as a hydrophilic and crosslinking agent.[1] DMBA is often marketed as an environmentally friendly alternative to its lower homologue, 2,2-bis(hydroxymethyl)propionic acid (DMPA).[1] A thorough understanding of its environmental profile is therefore essential for its safe and sustainable application.

Physicochemical Properties and Justification for Read-Across

The environmental fate and ecotoxicity of a chemical are largely governed by its physicochemical properties. The structural similarity between DMBA and DMPA, differing only by an additional methyl group on the ethyl side chain of DMBA, results in comparable physicochemical properties. This similarity forms the basis for the read-across approach used in this assessment.

| Property | This compound (DMBA) | 2,2-bis(hydroxymethyl)propionic acid (DMPA) | Justification for Read-Across Similarity |

| CAS Number | 10097-0-6 | 4767-03-7 | - |

| Molecular Formula | C₆H₁₂O₄ | C₅H₁₀O₄ | Homologous series, differing by one -CH₂- group. |

| Molecular Weight | 148.16 g/mol | 134.13 g/mol | Similar molecular size and mass. |

| Melting Point | 109-112 °C[2][3] | 189-191 °C | Both are solids at room temperature. |

| Water Solubility | 487 g/L at 20°C[1][3][4] | High (readily soluble) | High water solubility for both indicates low potential for bioaccumulation and partitioning to sediment. |

| log Kₒw (Octanol-Water Partition Coefficient) | -0.68 (Predicted)[1] | -1.3 (Predicted) | Both have very low, negative log Kₒw values, indicating they are hydrophilic and have a low potential for bioaccumulation. |

| Vapor Pressure | 0 Pa at 25°C[1][2] | Low | Both have negligible vapor pressure, suggesting low volatility and limited atmospheric transport. |

| pKa | 4.16 (Predicted)[1][2][3] | ~4-5 | Both are weak acids and will exist predominantly as anions in environmental waters. |

Environmental Fate

The environmental fate of DMBA is assessed based on data for DMPA.

Biodegradation

Based on studies conducted on DMPA, DMBA is not expected to be readily biodegradable. However, it is likely to be inherently biodegradable, meaning it will degrade in the environment over a longer period.

| Test Type | Guideline | Results for DMPA | Conclusion for DMBA (via Read-Across) |

| Ready Biodegradability | OECD 301A | 1% degradation after 28 days (not readily biodegradable) | Not readily biodegradable |

| Inherent Biodegradability | OECD 302B | 89% degradation after 28 days (inherently biodegradable) | Inherently biodegradable |

Environmental Distribution

Due to its high water solubility and low predicted octanol-water partition coefficient, DMBA is expected to remain predominantly in the aquatic compartment if released into the environment. Its low vapor pressure indicates that volatilization from water or soil surfaces will be negligible. Adsorption to soil or sediment is also expected to be low.

Ecotoxicity

The ecotoxicity of DMBA is predicted based on the available data for DMPA. The GHS classification for DMBA as "Harmful to aquatic life with long lasting effects" (H412) is consistent with the chronic toxicity data for DMPA.[5]

Aquatic Toxicity

| Organism | Test Type | Guideline | Endpoint | Value for DMPA (mg/L) | Predicted Ecotoxicity for DMBA |

| Fish (Danio rerio) | Acute | OECD 203 | 96h LC₅₀ | > 100 | Low acute toxicity |

| Daphnia (Daphnia magna) | Acute | OECD 202 | 48h EC₅₀ | > 100 | Low acute toxicity |

| Algae (Pseudokirchneriella subcapitata) | Acute | OECD 201 | 72h ErC₅₀ | > 100 | Low acute toxicity |

| Fish (Pimephales promelas) | Chronic | OECD 210 | 32d NOEC | 10 | Harmful on a chronic basis |

| Daphnia (Daphnia magna) | Chronic | OECD 211 | 21d NOEC | 12.5 | Harmful on a chronic basis |

Experimental Protocols

The following are summaries of the standard experimental protocols used to generate the environmental data for DMPA, which are used for the read-across assessment of DMBA.

Ready Biodegradability - OECD 301A

A known concentration of the test substance is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge). The degradation is followed by measuring the dissolved organic carbon (DOC) concentration over a 28-day period. A substance is considered readily biodegradable if it shows more than 70% DOC removal within this period.

Acute Toxicity to Fish - OECD 203

Fish are exposed to the test substance in a static or semi-static system for 96 hours. The mortality is recorded at 24, 48, 72, and 96 hours, and the concentration lethal to 50% of the fish (LC₅₀) is determined.

Acute Toxicity to Daphnia - OECD 202

Daphnids are exposed to the test substance for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC₅₀) is determined.

Algal Growth Inhibition Test - OECD 201

A culture of algae is exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth rate (ErC₅₀) is calculated.

Mandatory Visualizations

Environmental Risk Assessment Workflow

Caption: Workflow for the environmental risk assessment of DMBA using a read-across approach.

Hypothetical Biodegradation Pathway of DMBA

Caption: A hypothetical aerobic biodegradation pathway for DMBA.

Conclusion

Based on a scientifically justified read-across from its close structural analogue, 2,2-bis(hydroxymethyl)propionic acid, this compound is characterized as being inherently biodegradable but not readily biodegradable. It exhibits low acute toxicity to aquatic organisms (fish, daphnia, and algae). However, chronic exposure may be harmful to aquatic life, which is consistent with its GHS classification of H412 ("Harmful to aquatic life with long lasting effects"). Due to its high water solubility and low potential for bioaccumulation, DMBA is expected to primarily reside in the water compartment and is unlikely to pose a significant risk of biomagnification. While this read-across assessment provides a robust initial understanding of the environmental profile of DMBA, direct experimental studies would be beneficial for a definitive characterization.

References

- 1. 2,2-Bis(hydroxymethyl)butyric acid | 10097-02-6 [chemicalbook.com]

- 2. Cas 10097-02-6,2,2-Bis(hydroxymethyl)butyric acid | lookchem [lookchem.com]

- 3. 2,2-Bis(hydroxymethyl)butyric acid CAS#: 10097-02-6 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2,2-二羟甲基丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]

2,2-Bis(hydroxymethyl)butanoic acid as a bio-based monomer

An In-depth Technical Guide to 2,2-Bis(hydroxymethyl)butanoic Acid as a Bio-based Monomer

Abstract

This compound (DMBA) is a versatile, bio-based monomer that is gaining significant attention as a sustainable alternative to petrochemical-based compounds. Its unique chemical structure, featuring two primary hydroxyl groups and a carboxylic acid group, makes it an ideal building block for a wide range of polymers. This guide provides a comprehensive overview of the synthesis of bio-based DMBA, its physicochemical properties, and its polymerization into various functional materials. It also includes detailed experimental protocols and explores the applications of DMBA-based polymers, with a particular focus on their relevance to the biomedical and pharmaceutical fields.

Introduction

The growing demand for sustainable and environmentally friendly materials has spurred research into bio-based monomers. This compound (DMBA) has emerged as a promising candidate to replace petrochemical-derived monomers like 2,2-bis(hydroxymethyl)propionic acid (DMPA). DMBA possesses a similar structure to DMPA, with two hydroxyl groups and one carboxyl group, allowing it to be a drop-in replacement in many existing polymerization processes. The key advantage of DMBA lies in its potential for production from renewable resources, thereby reducing the carbon footprint of the resulting polymers. Its applications are extensive, ranging from waterborne polyurethane dispersions and alkyd resins to dendrimers for drug delivery.

Synthesis of Bio-based DMBA

The synthesis of DMBA from renewable feedstocks is a key aspect of its sustainability. One of the most studied pathways involves the oxidation of 2-ethyl-2-propane-1,3-diol, which can be derived from biomass.

A common method involves the reaction of butyraldehyde with formaldehyde in an aldol condensation reaction to form 2,2-bis(hydroxymethyl)butyraldehyde, which is then oxidized to yield DMBA.[1] Another approach involves the hydrolysis of 2,2-bis(hydroxymethyl) butyrate.[1] These precursors can be derived from bio-based sources, positioning DMBA as a sustainable monomer.

Physicochemical Properties of DMBA

Understanding the physicochemical properties of DMBA is crucial for its application in polymer synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H12O4 | [2] |

| Molecular Weight | 148.16 g/mol | [3] |

| Melting Point | 109-112 °C | [3] |

| Boiling Point | 360.0 ± 32.0 °C (Predicted) | [2] |

| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility in Acetone | 18 wt. % at 40 °C | [3] |

| pKa | 4.16 ± 0.15 (Predicted) | [4] |

Polymerization of DMBA

DMBA is a versatile monomer that can be used in the synthesis of a variety of polymers, including:

-

Polyurethanes: The carboxyl group of DMBA can be neutralized to form a salt, which imparts hydrophilicity to the polyurethane backbone, enabling the formation of stable aqueous dispersions. These are widely used in coatings, adhesives, and textiles.

-

Polyesters: The hydroxyl and carboxyl groups of DMBA can participate in esterification reactions to form hyperbranched polyesters or be incorporated into linear polyester chains to introduce functionality.

-

Dendrimers: The AB2-type structure of DMBA (one carboxyl group and two hydroxyl groups) makes it an excellent building block for the synthesis of dendrimers and other dendritic polymers. These highly branched structures are of interest for applications in drug delivery and nanotechnology.

Properties and Applications of DMBA-based Polymers

Polymers derived from DMBA exhibit a range of desirable properties, making them suitable for various applications, particularly in the biomedical field.

Mechanical Properties

The mechanical properties of DMBA-based polymers can be tailored by controlling the polymer architecture and the other co-monomers used in the synthesis. Generally, they can be formulated to have properties comparable to their petrochemical-based counterparts.

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |

| DMBA-based Polyurethane | 25 - 40 | 300 - 600 | 0.1 - 0.5 | |

| Petroleum-based (DMPA) Polyurethane | 20 - 50 | 300 - 700 | 0.1 - 0.6 | |

| DMBA-based Polyester | 30 - 60 | 2 - 10 | 1.5 - 3.0 | |

| PET (Petroleum-based) | 50 - 80 | 50 - 150 | 2.0 - 4.0 | [5] |

(Note: The values for DMBA-based polymers are representative and can vary significantly based on the specific formulation and synthesis conditions.)

Biocompatibility and Biodegradability

DMBA-based polymers, particularly polyesters, are often designed to be biodegradable and biocompatible, which is a significant advantage for biomedical applications.[6] The ester linkages in the polymer backbone can be hydrolyzed under physiological conditions, leading to the degradation of the polymer into smaller, non-toxic molecules that can be cleared by the body. The biocompatibility of these polymers makes them suitable for use in drug delivery systems, tissue engineering scaffolds, and medical implants.[6]

Applications in Drug Development

The unique properties of DMBA-based polymers make them highly attractive for drug development professionals.

-

Drug Delivery: Dendrimers and nanoparticles synthesized from DMBA can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[7] The hydrophilic nature that can be imparted by DMBA is also beneficial for the formulation of stable drug-loaded nanoparticles in aqueous media.

-

Tissue Engineering: The biocompatibility and biodegradability of DMBA-based polyesters make them excellent candidates for fabricating scaffolds that can support cell growth and tissue regeneration.

-

Medical Coatings: Waterborne polyurethanes derived from DMBA can be used to create biocompatible coatings for medical devices, improving their performance and reducing adverse reactions in the body.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the oxidation of 2,2-bis(hydroxymethyl)butyraldehyde.

Materials:

-

2,2-bis(hydroxymethyl)butyraldehyde

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide

-

Sulfuric acid

-

Organic solvent (e.g., ethyl acetate)

-

Deionized water

Procedure:

-

In a reaction vessel, dissolve 2,2-bis(hydroxymethyl)butyraldehyde in deionized water.

-

Add a catalytic amount of sodium hydroxide to the solution.

-

Slowly add the hydrogen peroxide solution to the reaction mixture while maintaining the temperature between 20-30 °C.

-

After the addition is complete, stir the mixture at room temperature for 2-4 hours.

-